1-alpha,25-Dihydroxy-3-epi-vitamin D2 is a biologically active metabolite of vitamin D2, which plays a crucial role in calcium homeostasis and bone metabolism. This compound is part of the vitamin D family, known for its involvement in various physiological processes, including immune function and cellular differentiation. The specific structure of 1-alpha,25-dihydroxy-3-epi-vitamin D2 allows it to interact with vitamin D receptors, influencing gene expression related to calcium absorption and bone health.
This compound is synthesized from vitamin D2 through metabolic processes in the body. It can also be produced synthetically in the laboratory, which facilitates research into its properties and potential applications.
1-alpha,25-Dihydroxy-3-epi-vitamin D2 belongs to the class of secosteroids, which are characterized by a broken steroid ring. It is classified under vitamin D metabolites, specifically as a hydroxylated derivative of vitamin D2.
The synthesis of 1-alpha,25-dihydroxy-3-epi-vitamin D2 has been achieved through various methods. A significant approach involves a convergent synthesis that utilizes palladium-catalyzed reactions. Key steps include:
These steps result in a highly efficient synthesis pathway that minimizes the number of steps and maximizes yield.
The synthetic methodology has been optimized to produce 1-alpha,25-dihydroxy-3-epi-vitamin D2 in fewer steps compared to previous methods, enhancing both efficiency and yield . The use of indium intermediates instead of zinc has been noted for reproducibility and efficiency in synthesizing the desired compound .
The molecular structure of 1-alpha,25-dihydroxy-3-epi-vitamin D2 features a unique arrangement that includes:
The compound's molecular formula is C27H44O3, with a molar mass of approximately 416.65 g/mol. The stereochemistry at the C-3 position is critical for its biological activity.
1-alpha,25-Dihydroxy-3-epi-vitamin D2 undergoes various metabolic transformations within the body. These include:
The compound's stability and reactivity are influenced by its hydroxyl groups, which participate in hydrogen bonding and other interactions critical for receptor binding and activity modulation.
The mechanism of action of 1-alpha,25-dihydroxy-3-epi-vitamin D2 primarily involves its binding to the vitamin D receptor (VDR). Upon binding:
Despite having a lower binding affinity than calcitriol (the active form of vitamin D), 1-alpha,25-dihydroxy-3-epi-vitamin D2 still exhibits significant biological activity due to its unique interaction profile with VDR .
1-alpha,25-Dihydroxy-3-epi-vitamin D2 is typically presented as a white to off-white crystalline powder. Its solubility characteristics are similar to other vitamin D compounds, being soluble in organic solvents but less so in water.
The compound exhibits stability under physiological conditions but can be metabolized by enzymes such as cytochrome P450s into various metabolites that may have differing biological activities . Its melting point and boiling point have not been extensively documented but are expected to align closely with other vitamin D derivatives.
1-alpha,25-Dihydroxy-3-epi-vitamin D2 has several applications in scientific research:
The C3-epimerization of vitamin D₂ derivatives involves stereochemical inversion at the C3 carbon of the A-ring, converting the 3β-hydroxy group to the 3α-configuration. This process is catalyzed by microsomal NADH-dependent 3-epimerase, identified in hepatic and extrahepatic tissues. The enzyme operates via a two-step mechanism: initial dehydrogenation to a 3-keto intermediate, followed by stereospecific reduction to the 3α-hydroxy epimer. Unlike cytochrome P450 enzymes (e.g., CYP27B1 or CYP24A1), C3-epimerase functions independently and is unaffected by inhibitors like ketoconazole [5] [10]. The reaction is unidirectional (3β→3α) and utilizes NADH as a primary cofactor, with human liver microsomes showing 39-fold higher catalytic efficiency (Vmax/Km) with NADH than NADPH [10].
C3-epimerization occurs in tissues expressing epimerase, including keratinocytes, pulmonary cells, and enterocytes. In human primary keratinocytes, 1α,25(OH)₂D₂ undergoes epimerization to 1α,25(OH)₂-3-epi-D₂ at physiological concentrations (≥20 nM), regulated constitutively and not induced by calcium or cytokines [5] [9]. Alveolar type II cells (NCI-H441 line) produce 1α,25(OH)₂-3-epi-D₂ from 1α,25(OH)₂D₂, enhancing surfactant synthesis [1]. Epimer production correlates with substrate availability but is suppressed by SDZ 89-443 (CYP24A1 inhibitor), indicating downstream catabolism [5]. Preterm infants show elevated 3-epi-25(OH)D₂ levels (up to 23% of total 25(OH)D), confirming epimerization activity begins prenatally [9].
Table 1: Tissue-Specific Production of 3-Epi-Vitamin D₂ Metabolites
Tissue/Cell Type | Substrate | Primary Metabolite | Regulatory Factors |
---|---|---|---|
Keratinocytes | 1α,25(OH)₂D₂ | 1α,25(OH)₂-3-epi-D₂ | Constitutive; NADH-dependent |
Pulmonary (NCI-H441) | 1α,25(OH)₂D₂ | 1α,25(OH)₂-3-epi-D₂ | Substrate concentration |
Liver microsomes | 25(OH)D₂ | 3-epi-25(OH)D₂ | NADH cofactor |
Preterm infant serum | 25(OH)D₂ | 3-epi-25(OH)D₂ | Gestational age; maternal 25(OH)D status |
Epimerization kinetics differ between vitamers. Human liver microsomes process 25(OH)D₃ more efficiently than 25(OH)D₂, with a 1.7-fold higher Vmax/Km for D₃ [10]. This divergence stems from structural differences: vitamin D₂’s C22-C23 double bond and C24 methyl group reduce binding affinity to epimerase. Consequently, serum 3-epi-25(OH)D₂ concentrations are 4-fold lower than 3-epi-25(OH)D₃ in adults [7] [10]. In vitamin D metabolism, D₂ epimers show reduced catabolism by CYP24A1 compared to D₃ analogs. For instance, 1α,25(OH)₂-3-epi-D₂ exhibits slower conversion to calcitroic acid than its D₃ counterpart, enhancing its metabolic stability [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7